molecular formula C9H8F6N2 B564225 3,5-Ditrifluoromethyl-benzyl-hydrazine CAS No. 106898-35-5

3,5-Ditrifluoromethyl-benzyl-hydrazine

Cat. No.: B564225
CAS No.: 106898-35-5
M. Wt: 258.167
InChI Key: SKCQHPUOBZJWOY-UHFFFAOYSA-N
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Description

3,5-Ditrifluoromethyl-benzyl-hydrazine is a chemical compound with the molecular formula C9H8F6N2 It is known for its unique structure, which includes two trifluoromethyl groups attached to a benzyl hydrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Ditrifluoromethyl-benzyl-hydrazine typically involves the reaction of 3,5-Ditrifluoromethyl-benzyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial production may also involve continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Ditrifluoromethyl-benzyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzyl oxides, while reduction can produce various hydrazine derivatives. Substitution reactions result in compounds with new functional groups replacing the trifluoromethyl groups .

Scientific Research Applications

3,5-Ditrifluoromethyl-benzyl-hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Ditrifluoromethyl-benzyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzyl-hydrazine: Similar in structure but with nitro groups instead of trifluoromethyl groups.

    3,5-Dichlorobenzyl-hydrazine: Contains chlorine atoms instead of trifluoromethyl groups.

    3,5-Dimethylbenzyl-hydrazine: Features methyl groups in place of trifluoromethyl groups.

Uniqueness

3,5-Ditrifluoromethyl-benzyl-hydrazine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F6N2/c10-8(11,12)6-1-5(4-17-16)2-7(3-6)9(13,14)15/h1-3,17H,4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCQHPUOBZJWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230778
Record name [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106898-35-5
Record name [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106898-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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